3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide is a synthetic organic compound that features both an oxazole and an indole moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,3-diketone, with an amine and an oxidizing agent.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone.
Coupling Reaction: The final step involves coupling the oxazole and indole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could potentially reduce the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the oxazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it might mimic or block the natural ligand, altering the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-3-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-pyrrol-6-yl)propanamide: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
The unique combination of the oxazole and indole moieties in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide |
InChI |
InChI=1S/C16H17N3O2/c1-10-14(11(2)21-19-10)5-6-16(20)18-13-4-3-12-7-8-17-15(12)9-13/h3-4,7-9,17H,5-6H2,1-2H3,(H,18,20) |
InChI Key |
TZBMDSYYJWPYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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